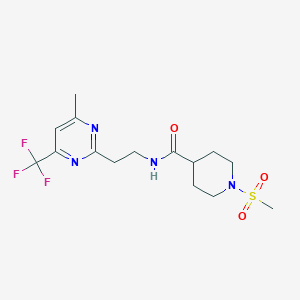

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Description

This compound features a pyrimidine core substituted with a methyl group at position 4 and a trifluoromethyl group at position 4. The pyrimidine ring is linked via an ethyl chain to a piperidine moiety, which is further functionalized with a methylsulfonyl carboxamide group at position 5.

Properties

IUPAC Name |

1-methylsulfonyl-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21F3N4O3S/c1-10-9-12(15(16,17)18)21-13(20-10)3-6-19-14(23)11-4-7-22(8-5-11)26(2,24)25/h9,11H,3-8H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTHIOJKZUZGSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CCNC(=O)C2CCN(CC2)S(=O)(=O)C)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a methylsulfonyl group and a pyrimidine moiety. Its molecular formula is with a molecular weight of 379 Da. The presence of the trifluoromethyl group enhances lipophilicity, which may influence its biological activity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound is believed to inhibit enzymes involved in inflammatory pathways, particularly cyclooxygenases (COX), which play a crucial role in the synthesis of prostaglandins that mediate inflammation .

- Receptor Binding : It may also interact with receptors in the central nervous system, potentially affecting neurotransmitter systems and providing neuroprotective effects .

Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, the inhibition of COX-2 activity has been reported with IC50 values comparable to established anti-inflammatory drugs like celecoxib . The ability to modulate inflammatory responses suggests potential therapeutic applications in conditions such as arthritis and other inflammatory diseases.

Anticancer Potential

Studies have shown that derivatives of piperidine compounds can exhibit anticancer properties. For example, compounds containing similar moieties have demonstrated activity against various cancer cell lines, including breast and colorectal cancers, by inducing apoptosis and inhibiting cell proliferation . The compound's structure may facilitate interactions with cancer cell signaling pathways, enhancing its therapeutic efficacy.

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties. Similar piperidine derivatives have shown effectiveness against bacterial strains through mechanisms involving enzyme inhibition and disruption of bacterial cell wall synthesis . This suggests that this compound could serve as a lead compound for developing new antimicrobial agents.

Synthesis and Evaluation

A study focused on synthesizing various piperidine derivatives, including our compound of interest, evaluated their biological activities through in vitro assays. The results indicated promising anti-inflammatory and anticancer activities, leading to further investigations into their mechanisms .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the piperidine or pyrimidine rings can significantly affect potency and selectivity towards targeted enzymes or receptors. For instance, introducing different substituents on the pyrimidine ring has been shown to enhance anti-inflammatory effects while maintaining low toxicity profiles .

Data Tables

Comparison with Similar Compounds

Pyrimidine Derivatives with Fluorinated Substituents

- N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide (): Structural Similarities: Shares a pyrimidine core and methylsulfonamide group. Key Differences: The hydroxylmethyl and isopropyl groups may enhance solubility but reduce lipophilicity compared to the trifluoromethyl group in the target compound. Research Findings: Reported crystal structure data highlights planar pyrimidine rings, suggesting rigidity that may influence binding pocket compatibility .

- 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidine-5-carboxaldehyde (): Functional Groups: Contains a carboxaldehyde instead of a piperidine-carboxamide, which could render it more reactive but less stable in physiological conditions. Biological Implications: The aldehyde group may form Schiff bases with biological amines, a property absent in the target compound .

Piperidine-Linked Sulfonamide Derivatives

4-ethyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2,3-dioxopiperazine-1-carboxamide ():

- Core Structure : Features a dioxopiperazine ring instead of a methylsulfonyl carboxamide.

- Molecular Weight : 428.4 g/mol (vs. ~450 g/mol estimated for the target compound).

- Impact of Substituents : The dioxopiperazine may confer hydrogen-bonding capacity, while the trifluoromethyl-pyrimidine moiety aligns with the target compound’s hydrophobic character .

N-(4-chlorophenyl)-3,6-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide ():

Tabulated Comparison of Key Properties

Discussion of Structural and Functional Implications

- Trifluoromethyl Group : Present in both the target compound and , this group enhances metabolic stability and electron-withdrawing effects, improving target binding in hydrophobic pockets .

- Piperidine vs. Piperazine : The piperidine in the target compound may offer better membrane permeability than the dioxopiperazine in due to reduced polarity .

- Sulfonamide Groups : Common in and , these groups contribute to hydrogen bonding and stability but may increase susceptibility to enzymatic degradation compared to carboxamides .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide?

- Methodology : A multi-step synthesis is typically employed. The pyrimidine core can be constructed via cyclization of β-dicarbonyl precursors with urea derivatives, followed by functionalization at the 2-position using nucleophilic substitution (e.g., alkylation with 2-chloroethylamine). Subsequent coupling of the piperidine-4-carboxamide moiety via amide bond formation, followed by sulfonylation with methylsulfonyl chloride, is recommended. Thermal analysis (TGA/DSC) should be integrated to monitor stability during intermediate steps .

- Key Considerations : Optimize reaction solvents (e.g., DMF or THF) to enhance yields of trifluoromethyl-containing intermediates, which are prone to hydrolysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.